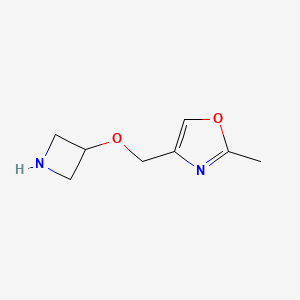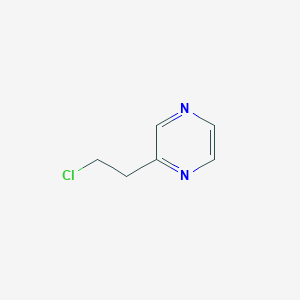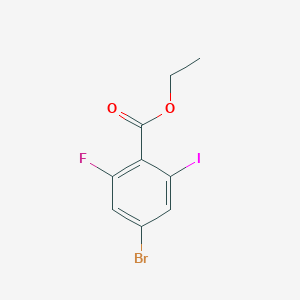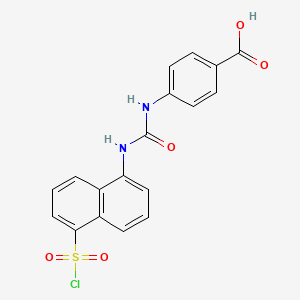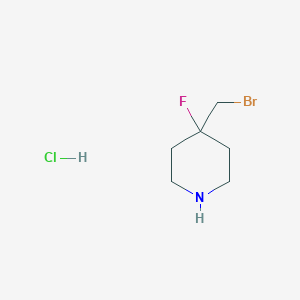![molecular formula C22H21N5O3S B12987663 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide](/img/structure/B12987663.png)
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N'-(2-(p-tolyloxy)acetyl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide is a complex organic compound that belongs to the class of triazoloquinoline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound, which includes a triazoloquinoline core and various functional groups, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazoloquinoline core, followed by the introduction of the thio and acetohydrazide groups. Common reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its anticancer properties, it is investigated for its potential use in cancer therapy. It also shows promise in antimicrobial and anti-inflammatory research.
Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide involves its interaction with biological targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cancer cell proliferation . Molecular docking studies have shown that the compound binds to the DNA active site, interfering with the replication and transcription processes. This mechanism is similar to that of other known DNA intercalators used in cancer therapy.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide include other triazoloquinoline derivatives such as:
- 7-chloro-1-methyl-5-phenyl [1,2,4]triazolo [4,3-a]quinoline
- 5-Methyl-1-((2-oxo-2-(1-pyrrolidinyl)ethyl)thio) [1,2,4]triazolo [4,3-a]quinoline
- 5-Methyl-1-((2-nitrobenzyl)thio) [1,2,4]triazolo [4,3-a]quinoline
These compounds share a similar triazoloquinoline core but differ in their functional groups, leading to variations in their biological activities and applications. The uniqueness of 2-((5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N’-(2-(p-tolyloxy)acetyl)acetohydrazide lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C22H21N5O3S |
|---|---|
Poids moléculaire |
435.5 g/mol |
Nom IUPAC |
2-(4-methylphenoxy)-N'-[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]acetohydrazide |
InChI |
InChI=1S/C22H21N5O3S/c1-14-7-9-16(10-8-14)30-12-20(28)24-25-21(29)13-31-22-26-23-19-11-15(2)17-5-3-4-6-18(17)27(19)22/h3-11H,12-13H2,1-2H3,(H,24,28)(H,25,29) |
Clé InChI |
BPCCTLYOXNXZGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)

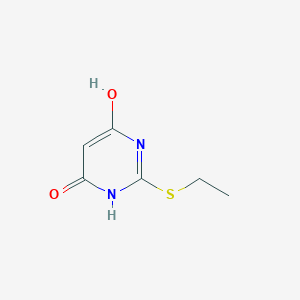
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)

